molecular formula C7H13NO3 B12122152 2-Hydroxy-2-(piperidin-3-yl)acetic acid

2-Hydroxy-2-(piperidin-3-yl)acetic acid

Cat. No.: B12122152
M. Wt: 159.18 g/mol
InChI Key: XYSNKRKDAJBCBF-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(piperidin-3-yl)acetic acid is an organic compound featuring a piperidine ring substituted with a hydroxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Hydroxylation: Introduction of the hydroxy group can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Acetic Acid Introduction: The acetic acid moiety can be introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents like chloroacetic acid.

Industrial Production Methods

Industrial production methods for 2-Hydroxy-2-(piperidin-3-yl)acetic acid often involve:

    Batch Processing: Utilizing large-scale reactors where the reactions are carried out in sequential steps.

    Continuous Flow Systems: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions, forming ethers or esters when reacted with alkyl halides or acid chlorides, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-oxo-2-(piperidin-3-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(piperidin-3-yl)ethanol.

    Substitution: Formation of 2-alkoxy-2-(piperidin-3-yl)acetic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Metabolic Studies: Used in studies to understand metabolic pathways involving piperidine derivatives.

Medicine

    Pharmaceuticals: Potential precursor for the synthesis of drugs targeting neurological disorders due to the presence of the piperidine ring.

    Drug Delivery: Explored for its role in drug delivery systems, enhancing the bioavailability of active pharmaceutical ingredients.

Industry

    Polymer Synthesis: Utilized in the production of polymers with specific properties, such as increased flexibility or thermal stability.

    Agrochemicals: Employed in the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(piperidin-3-yl)acetic acid exerts its effects often involves:

    Binding to Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Interaction with Receptors: It may interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound can affect pathways related to neurotransmission, metabolism, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-(pyridin-3-yl)acetic acid: Similar structure but with a pyridine ring instead of a piperidine ring.

    2-Hydroxy-2-(morpholin-3-yl)acetic acid: Contains a morpholine ring, offering different chemical properties and biological activities.

Uniqueness

    Piperidine Ring: The presence of the piperidine ring in 2-Hydroxy-2-(piperidin-3-yl)acetic acid imparts unique pharmacological properties, making it a valuable scaffold in drug design.

    Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-hydroxy-2-piperidin-3-ylacetic acid

InChI

InChI=1S/C7H13NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h5-6,8-9H,1-4H2,(H,10,11)

InChI Key

XYSNKRKDAJBCBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(C(=O)O)O

Origin of Product

United States

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